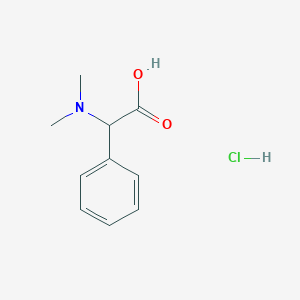
2-(Dimethylamino)-2-phenylacetic acid hydrochloride
Overview
Description
“2-(Dimethylamino)-2-phenylacetic acid hydrochloride” is a compound that contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetic acid group (a two-carbon chain ending in a carboxylic acid), and a dimethylamino group (a nitrogen atom bonded to two methyl groups). This suggests that it might have properties similar to other compounds with these groups .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)-2-phenylacetic acid hydrochloride” are not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and phenyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenyl group, the acetic acid group, and the dimethylamino group. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl group, the acetic acid group, and the dimethylamino group. For example, it might be soluble in polar solvents due to the presence of the polar carboxylic acid and amine groups .Scientific Research Applications
Drug and Gene Delivery Systems
2-(Dimethylamino)-2-phenylacetic acid hydrochloride: has been utilized in the development of drug and gene delivery systems . Researchers have created amphiphilic block copolymer micelles co-loaded with quercetin and DNA . These micelles are designed for simultaneous drug and gene codelivery, which is a promising approach for enhancing the efficacy of cancer therapy. The copolymer forms nanoaggregates that can effectively deliver both anticancer drugs and nucleic acids to target cells.
Stimuli-Responsive Polymersomes
The compound is integral in forming stimuli-responsive polymersomes . These are vesicles that can respond to environmental changes, such as temperature or pH . Polymersomes made from block copolymers containing 2-(Dimethylamino)-2-phenylacetic acid hydrochloride can precipitate at higher temperatures due to the low critical solution temperature (LCST) of the polymer block. This property is particularly useful for controlled drug release.
Amphiphilic Block Copolymer Synthesis
In polymer science, 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is used to synthesize amphiphilic block copolymers . These copolymers can self-assemble into various structures like micelles, which are essential for creating nanocarriers for drug delivery. The amphiphilic nature allows for the incorporation of both hydrophilic and hydrophobic drugs, increasing the range of potential therapeutic applications.
Nanocarrier Design for Targeted Therapies
The compound’s ability to form cationic amphiphilic copolymers makes it suitable for designing nanocarriers for targeted therapies . These nanocarriers can be engineered to deliver drugs specifically to diseased cells, minimizing the impact on healthy cells and reducing side effects.
“Click” Chemistry for Polymer Modification
2-(Dimethylamino)-2-phenylacetic acid hydrochloride: plays a role in “click” chemistry applications for polymer modification . This highly efficient chemical reaction is used to attach side chains to polymers, which can alter their properties and functionality for specific biomedical applications.
Antioxidant and Anti-inflammatory Drug Formulations
The compound has been used in the formulation of antioxidant and anti-inflammatory drugs . For instance, it has been loaded into nanosized micelles along with quercetin, which has both antioxidant and anticancer properties . This dual-loading capability enhances the therapeutic potential of the drug formulations.
Physico-Chemical Characterization of Nanoaggregates
In materials science, 2-(Dimethylamino)-2-phenylacetic acid hydrochloride is important for the physico-chemical characterization of nanoaggregates . Understanding the properties of these aggregates is crucial for their application in drug delivery and other nanotechnology-based therapies.
Biocompatible and Biodegradable Polymer Research
Finally, the compound is used in the research of biocompatible and biodegradable polymers . These polymers are essential for creating sustainable materials that can be safely used in biomedical applications without causing long-term environmental harm.
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXFGONKKDOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-phenylacetic acid hydrochloride | |
CAS RN |
58685-78-2 | |
| Record name | 2-(dimethylamino)-2-phenylacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



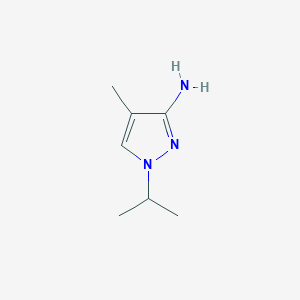

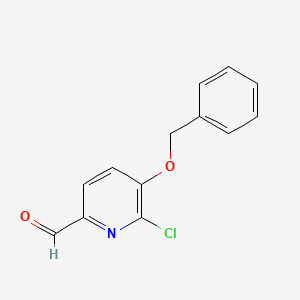
![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)

![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)

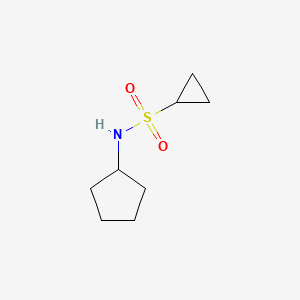


![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)
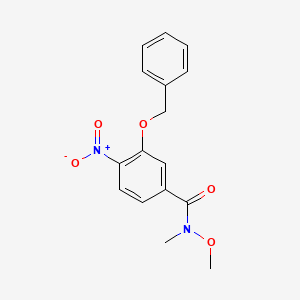

![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)